molecular formula C20H18FN3O2 B4772176 1-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-PHENYLPIPERAZINE

1-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-PHENYLPIPERAZINE

Cat. No.: B4772176
M. Wt: 351.4 g/mol
InChI Key: SJDMWAVAVPBGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Properties

IUPAC Name

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-17-9-5-4-8-16(17)18-14-19(26-22-18)20(25)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDMWAVAVPBGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2-fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazole ring under acidic conditions . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, often employing continuous flow reactors and environmentally friendly solvents .

Chemical Reactions Analysis

1-[3-(2-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(2-fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine involves its interaction with various molecular targets. It is known to bind to specific receptors or enzymes, modulating their activity. For instance, it may act as an antagonist at certain neurotransmitter receptors, thereby influencing signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-PHENYLPIPERAZINE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-PHENYLPIPERAZINE

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